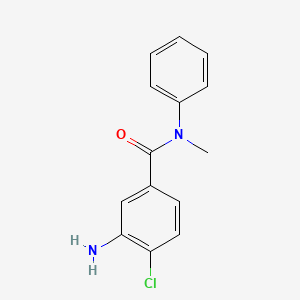

3-Amino-4-chloro-N-methyl-N-phenylbenzamide

Description

3-Amino-4-chloro-N-methyl-N-phenylbenzamide (CAS No. 847173-08-4) is a benzamide derivative characterized by an amino group at position 3, a chlorine atom at position 4 on the benzamide ring, and N-methyl-N-phenyl substitution on the amide nitrogen.

Properties

IUPAC Name |

3-amino-4-chloro-N-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(16)9-10/h2-9H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFQOOCNDMQBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-methyl-N-phenylbenzamide typically involves the condensation of 3-amino-4-chlorobenzoic acid with N-methyl-N-phenylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-methyl-N-phenylbenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

The major products formed from these reactions include substituted benzamides, nitrobenzamides, and amines, depending on the specific reaction and conditions employed .

Scientific Research Applications

Scientific Research Applications

3-Amino-4-chloro-N-methyl-N-phenylbenzamide serves various purposes in scientific research:

- Chemistry: It is used as an intermediate in synthesizing complex organic molecules.

- Biology: It is employed in studying enzyme inhibition and protein-ligand interactions.

- Medicine: It is investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities.

- Industry: It is utilized in producing specialty chemicals and materials.

The compound's biological activity is attributed to its interaction with molecular targets like enzymes or receptors. It can inhibit enzyme activity by binding to active or allosteric sites, modulating the enzyme's function, and interact with cellular receptors to trigger signaling pathways that lead to various biological effects.

- Anticancer Activity: Studies indicate that this compound exhibits anticancer properties, inhibiting the growth of cancer cell lines by disrupting cellular signaling pathways.

- Antiprotozoal Activity: It has shown potential as an antiprotozoal agent, demonstrating efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, by disrupting kinetoplast DNA functions essential for parasite survival.

Case Studies and Research Findings

- In Vitro Studies: One study reported significant inhibition against various cancer cell lines, with IC50 values ranging from 50 nM to 200 nM depending on the specific cell line tested.

- Antiprotozoal Efficacy: In a mouse model for African trypanosomiasis, the compound was found to be curative when administered orally, indicating its potential as a therapeutic agent against this disease.

- Enzyme Inhibition Studies: The compound was evaluated for its ability to inhibit dihydroorotate dehydrogenase in Plasmodium falciparum, revealing novel binding interactions that could inform future drug design efforts targeting malaria.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols. Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) can be used.

- Oxidation Reactions: The amino group can be oxidized to form nitro derivatives. Reagents like potassium permanganate () or chromium trioxide () in acidic conditions can be used.

- Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form corresponding amines. Reagents like lithium aluminum hydride () or sodium borohydride () in anhydrous conditions can be used.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Amino Group: The presence of 3-NH₂ in the target compound enhances hydrogen bonding, improving solubility in polar solvents compared to non-amino analogues like 3-Chloro-N-phenylbenzamide .

- Nitro vs. Amino: Nitro-substituted analogues (e.g., N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide) exhibit higher thermal stability but reduced solubility due to the electron-withdrawing nitro group .

2.4 Crystallographic and Structural Insights

- The crystal structure of 3-Chloro-N-phenylbenzamide (monoclinic, P21/c) reveals planar amide groups and intermolecular hydrogen bonding . The target compound’s additional amino and methyl groups likely disrupt this planarity, altering packing efficiency and melting behavior.

Biological Activity

3-Amino-4-chloro-N-methyl-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features both an amino group and a chloro group on the benzene ring, which contributes to its unique reactivity and biological properties. Its chemical structure can be represented as follows:

- Chemical Formula: CHClNO

- CAS Number: 847173-08-4

Synthesis Methods

The synthesis of this compound typically involves the condensation of 3-amino-4-chlorobenzoic acid with N-methyl-N-phenylamine, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 3-amino-4-chlorobenzoic acid + N-methyl-N-phenylamine | DCC, solvent | High |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating their function. Additionally, it may engage with cellular receptors to trigger various signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been shown to inhibit the growth of cancer cell lines through mechanisms that involve the disruption of cellular signaling pathways .

Antiprotozoal Activity

Research has also highlighted its potential as an antiprotozoal agent . The compound has demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, by disrupting kinetoplast DNA functions essential for parasite survival .

Case Studies and Research Findings

- In Vitro Studies : A study reported that this compound exhibited significant inhibition against various cancer cell lines, with IC values ranging from 50 nM to 200 nM depending on the specific cell line tested .

- Antiprotozoal Efficacy : In a mouse model for African trypanosomiasis, this compound was found to be curative when administered orally, indicating its potential as a therapeutic agent against this disease .

- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit dihydroorotate dehydrogenase in Plasmodium falciparum, revealing novel binding interactions that could inform future drug design efforts targeting malaria .

Comparison with Similar Compounds

To understand its unique properties, it is useful to compare this compound with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-4-chloro-N-methylbenzamide | Lacks phenyl substitution | Moderate anticancer activity |

| 4-Chloro-N-methyl-N-phenylbenzamide | No amino group | Limited enzyme inhibition |

| 3-Amino-N-methyl-N-phenylbenzamide | Similar structure but different substituents | Variable biological effects |

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-chloro-N-methyl-N-phenylbenzamide, and how can purity be verified?

- Methodological Answer : The compound can be synthesized via amide coupling between a substituted benzoyl chloride and a methyl-phenylamine derivative. For example, analogous syntheses (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) use 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine under reflux in dichloromethane with a base like triethylamine . Key factors include:

- Reaction Conditions : Anhydrous solvents, controlled temperature (20–25°C), and stoichiometric excess of acyl chloride to ensure complete conversion.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials.

- Purity Verification : Combine ¹H/¹³C NMR (to confirm functional groups and substitution patterns), UV-Vis spectroscopy (to assess chromophore integrity), and mass spectrometry (for molecular ion validation) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~165 ppm) and chloro-substituted aromatic carbons .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺) to validate molecular formula.

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs ) resolves bond lengths, angles, and packing interactions. For example, similar benzamide derivatives exhibit planar amide groups and intermolecular hydrogen bonding (N–H⋯O=C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for conformational analysis?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solution-phase flexibility vs. solid-state rigidity). Strategies include:

- Temperature-Dependent NMR : Compare spectra at 298 K and 223 K to detect restricted rotation of the N-methyl group.

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software and compare with crystallographic data .

- Polymorphism Screening : Test recrystallization in different solvents (e.g., DMSO vs. ethanol) to identify multiple solid forms .

Q. What experimental strategies assess the compound's mechanism in bacterial enzyme inhibition?

- Methodological Answer : Structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) target enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), critical for bacterial fatty acid synthesis . Protocols include:

- Enzyme Assays : Measure IC₅₀ values using spectrophotometric methods (e.g., NADH oxidation for PPTase activity).

- Bacterial Proliferation Studies : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Molecular Docking : Use AutoDock Vina to predict binding interactions with enzyme active sites .

Q. How to analyze molecular conformation and packing using crystallographic data?

- Methodological Answer :

- Refinement : Use SHELXL to refine atomic coordinates against diffraction data. Key parameters: R-factor (<5%), wR₂ (<15%), and goodness-of-fit (~1.0).

- Conformational Analysis : Measure torsion angles (e.g., C–N–C–O in the amide group) to assess planarity. For example, deviations >10° suggest steric hindrance from substituents .

- Packing Interactions : Identify hydrogen bonds (e.g., N–H⋯O=C) and π-π stacking (3.5–4.0 Å interplanar distances) using Mercury software .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across different assay conditions?

- Methodological Answer : Variations in MIC values or enzyme inhibition may stem from:

- Solubility Issues : Use DMSO stock solutions at <1% v/v to avoid solvent interference.

- Buffer Composition : Test phosphate-buffered saline (PBS) vs. Tris-HCl to evaluate pH-dependent activity.

- Control Experiments : Include known inhibitors (e.g., triclosan for fatty acid synthesis) to validate assay reliability .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.